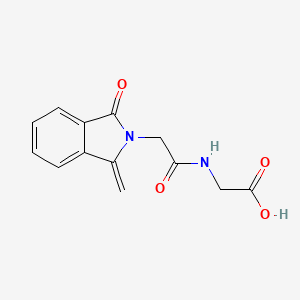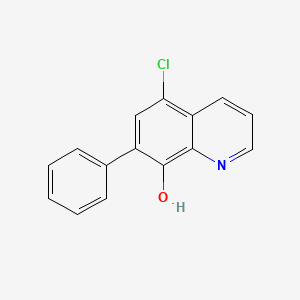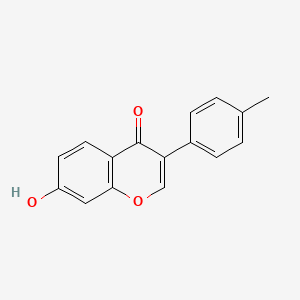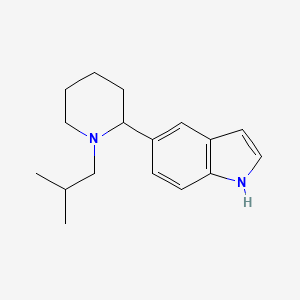
5-(1-Isobutylpiperidin-2-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Isobutylpiperidin-2-yl)-1H-indole is a complex organic compound that features a piperidine ring substituted with an isobutyl group and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Isobutylpiperidin-2-yl)-1H-indole typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the isobutyl group. The final step involves the formation of the indole ring through cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate each step, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-(1-Isobutylpiperidin-2-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the indole ring, often using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halides, sulfonates, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
5-(1-Isobutylpiperidin-2-yl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(1-Isobutylpiperidin-2-yl)-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses. Detailed studies are required to elucidate the exact pathways and molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-Isobutyl-2-piperidinyl)-N,N-diisopropyl-2-pyridinamine
- Other substituted piperidine-indole derivatives
Uniqueness
5-(1-Isobutylpiperidin-2-yl)-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction profiles with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H24N2 |
|---|---|
Molecular Weight |
256.4 g/mol |
IUPAC Name |
5-[1-(2-methylpropyl)piperidin-2-yl]-1H-indole |
InChI |
InChI=1S/C17H24N2/c1-13(2)12-19-10-4-3-5-17(19)15-6-7-16-14(11-15)8-9-18-16/h6-9,11,13,17-18H,3-5,10,12H2,1-2H3 |
InChI Key |
CJHWZHNNAXWPOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCCCC1C2=CC3=C(C=C2)NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


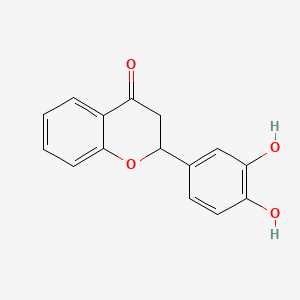
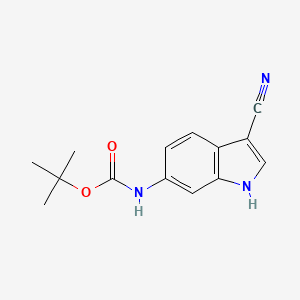
![Imidazo[1,2-a]pyridin-2-ol, 3-(4-nitrophenyl)-](/img/structure/B11860444.png)
![3-Methyl-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11860448.png)

![3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbaldehyde](/img/structure/B11860467.png)

![tert-butyl 3-[(Z)-3-ethoxy-3-oxoprop-1-enyl]azetidine-1-carboxylate](/img/structure/B11860472.png)
![6-Bromo-2-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B11860479.png)

